(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Description
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound that is commonly known as Dihydromyricetin (DHM). It is a flavonoid that is found in many plants such as grapes, tea, and Hovenia dulcis. DHM has been extensively studied for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Scientific Research Applications
Chromones and Derivatives as Radical Scavengers
Chromones, including (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, have been recognized for their antioxidant potential. These compounds can neutralize active oxygen and intercept free radical processes, potentially delaying or inhibiting cell impairment that leads to various diseases. Studies indicate the importance of specific structural features for radical scavenging activity, such as the double bond, carbonyl group, and hydroxyl groups on the chromone nucleus (Yadav et al., 2014).
Baicalein and Hepatocellular Carcinoma
Baicalein, a flavonoid compound derived from roots containing benzopyran structures similar to (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, has shown promise in anti-cancer research, particularly against hepatocellular carcinoma (HCC). Baicalein's effects on cell proliferation, metastasis, apoptosis, and autophagy highlight its potential as a novel anti-cancer drug for HCC treatment (Bie et al., 2017).
Synthetic Strategies for Dihydropyran Derivatives
The synthesis of 3,4-dihydropyran derivatives, which share a structural similarity with (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, has been extensively reviewed. These derivatives are valuable as chiral building blocks in bioactive molecules and natural products synthesis. A comprehensive analysis of synthetic strategies, including enantioselective syntheses, underscores their importance in medicinal chemistry and drug development (Desimoni et al., 2018).
Therapeutic Applications of Benzopyran Derivatives
Benzopyran derivatives, like (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, possess a wide range of biological activities, supporting their use as therapeutic agents for multiple diseases. The structural characteristics of benzopyran derivatives are correlated with their physicochemical properties, defining the extent of their biological activity. Recent patents from 2009 to 2016 have been summarized, highlighting the clinical potential of these compounds (Xiu et al., 2017).
properties
IUPAC Name |
(4S)-8-methyl-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHICYGQJHBFCPI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol |
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